2,4-Dibenzoylresorcinol
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Overview
Description
2,4-Dibenzoylresorcinol is an organic compound with the molecular formula C20H14O4. It is a derivative of resorcinol, where two benzoyl groups are attached to the 2 and 4 positions of the resorcinol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibenzoylresorcinol typically involves the reaction of resorcinol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete substitution at the 2 and 4 positions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibenzoylresorcinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert the benzoyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the remaining positions on the resorcinol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated resorcinol derivatives.
Scientific Research Applications
2,4-Dibenzoylresorcinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Dibenzoylresorcinol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
2,4-Dihydroxybenzophenone: Similar structure but lacks the benzoyl groups.
4,6-Dibenzoylresorcinol: Similar but with benzoyl groups at different positions.
2,4-Dinitrophenol: Different functional groups but similar aromatic structure.
Uniqueness: 2,4-Dibenzoylresorcinol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
82-64-4 |
---|---|
Molecular Formula |
C20H14O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
(3-benzoyl-2,4-dihydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C20H14O4/c21-16-12-11-15(18(22)13-7-3-1-4-8-13)20(24)17(16)19(23)14-9-5-2-6-10-14/h1-12,21,24H |
InChI Key |
KOKLAVMEUFYRKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)C(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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